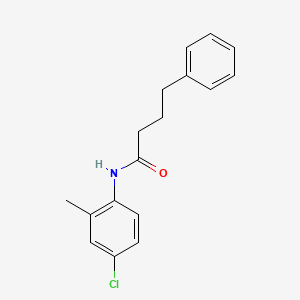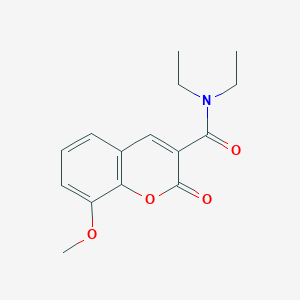![molecular formula C18H18N2O5 B5822269 ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B5822269.png)
ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 3-(3-nitrophenyl)-3-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable aromatic precursor to introduce the nitro group.
Condensation: The condensation of the nitrated aromatic compound with an appropriate aldehyde or ketone to form the 3-(3-nitrophenyl)-3-oxopropyl intermediate.
Esterification: The final step involves the esterification of the intermediate with ethyl benzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Electrophilic Reagents: Halogens (e.g., chlorine, bromine), sulfuric acid.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Reduction: 4-{[3-(3-aminophenyl)-3-oxopropyl]amino}benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoic acid.
Scientific Research Applications
Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as optical or electronic characteristics.
Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 4-{[3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate: Similar structure but with a different position of the nitro group.
Ethyl 4-{[3-(3-nitrophenyl)-3-oxopropyl]amino}benzoic acid: The ester group is replaced with a carboxylic acid group.
Ethyl 4-{[3-(3-aminophenyl)-3-oxopropyl]amino}benzoate: The nitro group is reduced to an amino group.
Properties
IUPAC Name |
ethyl 4-[[3-(3-nitrophenyl)-3-oxopropyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)13-6-8-15(9-7-13)19-11-10-17(21)14-4-3-5-16(12-14)20(23)24/h3-9,12,19H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZSCXRUPINKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)


![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![2-[2-(2-Fluorophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B5822247.png)
![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)

![3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5822283.png)

